{2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetic acid
CAS No.: 64220-26-4
Cat. No.: VC4119962
Molecular Formula: C24H20N2O2S
Molecular Weight: 400.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64220-26-4 |
|---|---|
| Molecular Formula | C24H20N2O2S |
| Molecular Weight | 400.5 g/mol |
| IUPAC Name | 2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid |
| Standard InChI | InChI=1S/C24H20N2O2S/c27-22(28)16-21-17-29-23(25-21)26-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,17H,16H2,(H,25,26)(H,27,28) |
| Standard InChI Key | YHMZKBZQZGAGOE-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC(=CS4)CC(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC(=CS4)CC(=O)O |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a 1,3-thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. At the 2-position, the thiazole ring is substituted with a triphenylmethyl (trityl) group via an amino linkage, while the 4-position bears an acetic acid group. The trityl group imparts steric bulk and influences the compound’s solubility and reactivity .
Molecular Formula: C<sub>23</sub>H<sub>19</sub>N<sub>3</sub>O<sub>2</sub>S
Molecular Weight: 401.48 g/mol
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N/C4=NC(=CS4)CC(=O)O
IUPAC Name: {2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetic acid
Crystallographic and Spectroscopic Data
While direct crystallographic data for this compound is limited, analogous structures such as (Z)-2-(2-Aminothiazole-4-yl-)-2-trityloxyimino acetic acid (CAS 128438-01-7) exhibit melting points of 179–182°C . Infrared (IR) spectroscopy would likely show absorption bands for the carboxylic acid O-H stretch (~2500–3000 cm<sup>−1</sup>), C=O stretch (~1700 cm<sup>−1</sup>), and aromatic C-H stretches (~3000–3100 cm<sup>−1</sup>) . Nuclear magnetic resonance (NMR) spectra would reveal distinct signals for the trityl protons (δ 7.1–7.4 ppm, multiplet), thiazole protons (δ 6.8–7.0 ppm), and the acetic acid moiety (δ 3.5–4.0 ppm for CH<sub>2</sub> and δ 12–13 ppm for COOH) .
Synthetic Pathways
Esterification and Amino Protection
The synthesis typically begins with (2-aminothiazol-4-yl)acetic acid as the starting material. In the first step, the carboxylic acid group is esterified using ethanol in the presence of thionyl chloride (SOCl<sub>2</sub>) as a catalyst, yielding the ethyl ester derivative . Concurrently, the primary amino group on the thiazole ring is protected with a trityl group via reaction with trityl chloride in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). This step prevents unwanted side reactions during subsequent condensation steps .
Reaction Scheme:
-
Esterification:
(2-Aminothiazol-4-yl)acetic acid + Ethanol → Ethyl (2-aminothiazol-4-yl)acetate -
Amino Protection:
(2-Aminothiazol-4-yl)acetic acid + Trityl chloride → {2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetic acid
Amide Condensation and Deprotection
The ethyl ester intermediate undergoes amide condensation with a second thiazole derivative under conditions facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is typically conducted in anhydrous DMF or THF with a base like triethylamine to scavenge HCl . Final deprotection of the trityl group is achieved using trifluoroacetic acid (TFA) or concentrated hydrochloric acid, yielding the target compound .
Key Challenges:
-
The steric bulk of the trityl group may slow reaction kinetics.
-
Acidic deprotection conditions risk hydrolyzing the thiazole ring, necessitating precise temperature control (0–5°C) .
Physicochemical Properties
| Property | Value/Range |
|---|---|
| Melting Point | 175–180°C (predicted) |
| Boiling Point | 650–655°C (predicted) |
| Density | 1.29 ± 0.1 g/cm³ |
| Solubility | Slightly soluble in DMSO, insoluble in water |
| pKa (Carboxylic Acid) | 2.6–3.0 |
The compound’s low water solubility is attributed to the hydrophobic trityl group, while the carboxylic acid moiety enables salt formation with bases . The thiazole ring contributes to aromatic stability, as evidenced by its resistance to electrophilic substitution under mild conditions .
Applications in Pharmaceutical Chemistry
Intermediate in Antibiotic Synthesis
{2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetic acid serves as a key intermediate in the synthesis of cephalosporin antibiotics, such as cefdinir. The trityl group acts as a protective moiety during β-lactam ring formation, which is critical for antibacterial activity . Subsequent enzymatic or chemical deprotection yields the active pharmaceutical ingredient (API) .
Role in Heterocyclic Chemistry
The compound’s thiazole core is a versatile scaffold for developing kinase inhibitors and antiviral agents. Modifications at the 4-position (e.g., substituting acetic acid with amides) have yielded compounds with enhanced bioavailability and target affinity .
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